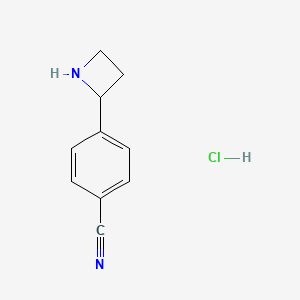![molecular formula C9H16N2O2 B12936172 Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B12936172.png)
Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid is a heterocyclic compound with significant pharmacological relevance. This compound features a bicyclic structure that includes a pyridine and a pyrazine ring, both of which are fully hydrogenated. The presence of a carboxylic acid functional group adds to its chemical versatility and potential for various applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the most efficient synthetic routes for Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid involves a one-pot synthesis. This method includes a nitro-Mannich reaction, where an unexpected nitro group displacement leads to the formation of the desired compound . The reaction conditions typically involve the use of specific reagents and solvents, followed by purification steps to isolate the product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the one-pot synthesis approach offers a promising route for large-scale production. The simplicity and efficiency of this method make it suitable for industrial applications, potentially reducing costs and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Useful for altering the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets. It has been studied for its role as a 5-HT2C receptor agonist, which implicates it in the modulation of serotonin pathways . Additionally, it has shown potential as an inhibitor of various enzymes and receptors, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-2H-pyrazino[1,2-a]pyrazine: Shares a similar core structure but lacks the carboxylic acid group.
Pyrrolopyrazine derivatives: These compounds have a similar bicyclic structure but differ in the arrangement of nitrogen atoms and functional groups.
Uniqueness
Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid is unique due to its specific combination of a fully hydrogenated bicyclic core and a carboxylic acid functional group. This combination enhances its chemical reactivity and potential for diverse applications in medicinal chemistry and other fields.
Propriétés
Formule moléculaire |
C9H16N2O2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C9H16N2O2/c12-9(13)7-1-2-8-5-10-3-4-11(8)6-7/h7-8,10H,1-6H2,(H,12,13) |
Clé InChI |
PHGQBJJEANGGBY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN2C1CNCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12936093.png)

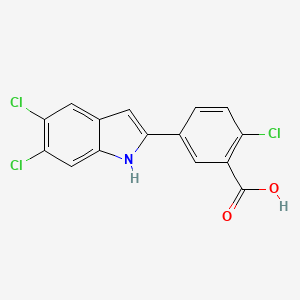
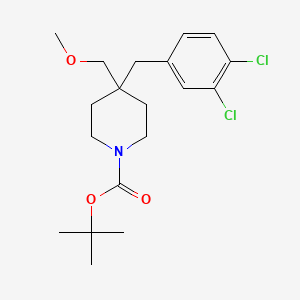
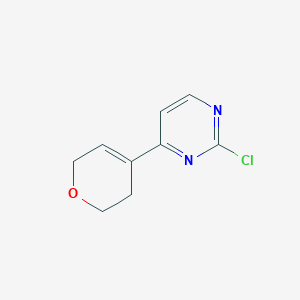
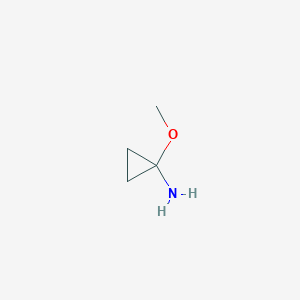
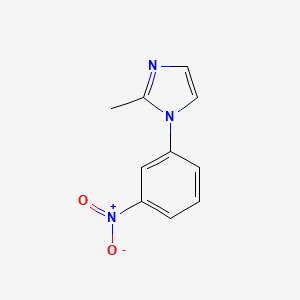
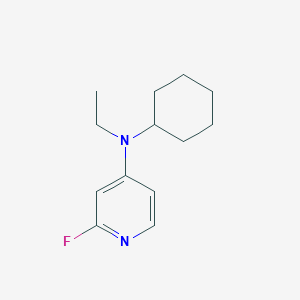
![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)
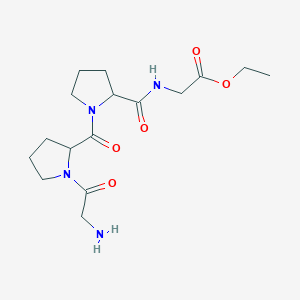
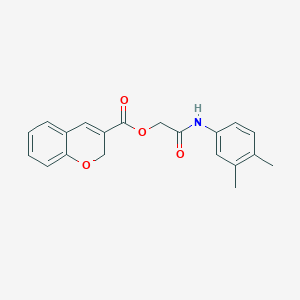
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide](/img/structure/B12936139.png)
![2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12936154.png)
